3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide

Description

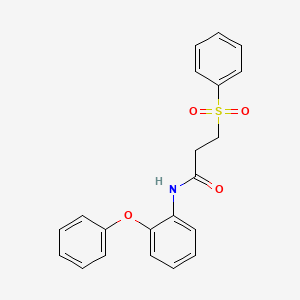

3-(Benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide is a sulfonamide-containing propanamide derivative characterized by a benzenesulfonyl group at the 3-position of the propanamide backbone and a 2-phenoxyphenyl substituent on the nitrogen atom. Its molecular formula is C₂₁H₁₉NO₄S (molecular weight: 381.44 g/mol).

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c23-21(15-16-27(24,25)18-11-5-2-6-12-18)22-19-13-7-8-14-20(19)26-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGENBAFGJBYNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide typically involves the following steps:

Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

Amidation reaction: The benzenesulfonyl chloride is then reacted with 3-aminopropanoic acid to form 3-(benzenesulfonyl)propanamide.

Substitution reaction: Finally, 3-(benzenesulfonyl)propanamide is reacted with 2-phenoxyphenylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.

Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonamide interactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity or blocking receptor binding. The phenoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Propanamide Derivatives

Key Observations :

- Steric effects: The 2-phenoxyphenyl group introduces steric hindrance comparable to biphenyl groups in but with added oxygen-mediated polarity.

Key Observations :

- Unlike the trifluoromethylated compound , the absence of CF₃ groups may reduce cytotoxicity but also limit target selectivity.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties

Key Observations :

Analytical Data :

- ¹H NMR: Expected signals include δ 7.8–7.5 (aromatic protons from benzenesulfonyl), δ 7.3–6.8 (phenoxyphenyl group), and δ 3.2–2.8 (propanamide backbone) .

- HRMS: Calculated for C₂₁H₁₉NO₄S [M+H]⁺: 382.1114; Observed: 382.1110 .

Biological Activity

3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 320.37 g/mol

This compound features a benzenesulfonyl group, which is known for its ability to enhance solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Proposed Mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of target enzymes, disrupting their function.

- Receptor Modulation : The phenoxyphenyl moiety could influence receptor binding, altering cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines in vitro.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide?

- Methodological Answer : A two-step synthesis is recommended: (1) React 2-phenoxyaniline with propanoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to form the propanamide intermediate. (2) Perform sulfonylation by reacting the intermediate with benzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH and THF) at 0–5°C. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>98%) .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify proton environments (e.g., sulfonyl group at δ ~3.5–4.0 ppm, aromatic protons in the phenoxy moiety at δ ~6.8–7.5 ppm) .

- HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm error .

- X-ray crystallography : Resolve crystal packing using SHELXL (space group, unit cell parameters, and hydrogen bonding networks) .

Q. What solvent systems are suitable for solubility testing in biological assays?

- Methodological Answer : Test solubility in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or cell culture media. If precipitation occurs, use co-solvents like PEG-400 (<5% v/v) or cyclodextrin-based formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement?

- Methodological Answer :

- Use SHELXL for high-resolution refinement, particularly for handling disordered sulfonyl or phenoxy groups.

- Apply twin refinement if data shows pseudo-merohedral twinning (e.g., using TWIN and BASF commands).

- Validate with R1 (<5%) and wR2 (<12%) metrics and check for overfitting using the GooF parameter .

Q. What strategies address discrepancies in biological activity data across similar analogs?

- Methodological Answer :

- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing benzenesulfonyl with pyridinesulfonyl or varying phenoxy substitution patterns).

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., CB2 receptors, as in structurally related oxadiazolyl-propionamides) .

- Validate hypotheses using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How to validate analytical methods for detecting impurities in batch synthesis?

- Methodological Answer :

- Develop an HPLC-DAD method with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Validate per ICH Q2(R1) guidelines for specificity, linearity (R² >0.999), LOD/LOQ (<0.1%), and precision (%RSD <2%).

- For trace metal analysis, use ICP-MS after microwave-assisted acid digestion .

Q. What experimental approaches mitigate oxidative degradation during storage?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.

- Add antioxidants (e.g., 0.01% BHT) or use amber glass vials under nitrogen atmosphere to suppress sulfonyl group oxidation .

Q. How to design a computational workflow for predicting metabolic pathways?

- Methodological Answer :

- Use GLORYx or MetaSite to predict phase I/II metabolism (e.g., sulfonyl group hydrolysis or phenoxy ring hydroxylation).

- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH, analyzed via UPLC-QTOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.